GTS-21 dihydrochloride GTS-21 dihydrochloride Partial agonist at α7nACh receptors. Binds selectively to α7 subunits, with no significant activity seen at α2, α3 and α4. (EC50 = 10 μM in vitro (striatal slices)). Shown to elicit nootropic, neuroprotective and anti-inflammatory effects.
GTS-21 is an agonist of α7-containing nicotinic acetylcholine receptors (nAChRs) that, at a concentration of 100 μM, activates human α7-containing nAChRs expressed in Xenopus oocytes to 60% of the levels generated by endogenous ligand acetylcholine. It is selective for α7-containing nAChRs, having no activity at α2-, α3-, and α4-containing nAChRs at a concentration of 100 μM. GTS-21 stimulates dopamine release from rat striatal slices (EC50 = 10 μM). In vivo, GTS-21 decreases delay in the delayed matching-to-sample task in monkeys. It also suppresses amnesia and neuronal cell death in a gerbil model of ischemia-reperfusion injury.
GTS-21 dihydrochloride is a selective α7 nicotinic acetylcholine receptor agonist, has recently been established as a promising treatment for inflammation. Target: nAChRin vitro: GTS-21 is one of the most potent α7nAChR agonists, has been reported to attenuate pro-inflammatory cytokine production, improve outcomes in sepsis models, pancreatitis, and ischemia-reperfusion injury, and inhibit the production of endotoxin-induced TNF in lung tissue. In addition, recent studies have demonstrated that GTS-21 inhibits the activities of endothelial cells and monocyte macrophages, as well as the secretion of pro-inflammatory cytokines in peripheral blood samples, by regulating the JAK2-STAT3 pathway. in vivo: In septic animals, GTS-21 significantly ameliorated GI motility, lowered systemic and colonic levels of IL-6, decreased colonic permeability, and decreased the number of positive cultures obtained from blood and mesenteric lymph nodes. Splenectomy prevented animals from developing sepsis-induced ileus. Chrna7 mice displayed a more severe septic phenotype, whereas GTS-21 remarkably was also beneficial in these animals.
Brand Name: Vulcanchem
CAS No.: 156223-05-1
VCID: VC0003236
InChI: InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+;
SMILES: COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl
Molecular Formula: C19H21ClN2O2
Molecular Weight: 344.8 g/mol

GTS-21 dihydrochloride

CAS No.: 156223-05-1

VCID: VC0003236

Molecular Formula: C19H21ClN2O2

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

GTS-21 dihydrochloride - 156223-05-1

Description

GTS-21 dihydrochloride, also known as DMXBA, is a compound that acts as a partial agonist of the α7 nicotinic acetylcholine receptors (α7 nAChRs). It is derived from the natural product anabaseine and has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .

Biological Activity

GTS-21 dihydrochloride is primarily recognized for its action as a partial agonist at α7 nAChRs, which are implicated in cognitive function and neuroprotection. It also exhibits weak antagonistic effects on α4β2 and 5-HT3 receptors at micromolar concentrations . The compound has been shown to enhance memory and cognitive function in animal models, making it a promising candidate for treating conditions like Alzheimer's disease and schizophrenia .

Neurodegenerative Diseases

GTS-21 has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to activate α7 nAChRs offers neuroprotective effects, which could help mitigate the progression of these diseases .

Psychiatric Disorders

The compound is also being investigated for its potential in treating psychiatric disorders, including schizophrenia. Activation of α7 nAChRs has been linked to improved cognitive function and may offer therapeutic benefits for patients with schizophrenia .

Anti-Inflammatory Effects

GTS-21 has demonstrated anti-inflammatory properties, which are relevant in conditions like acute lung injury (ALI) and rheumatoid arthritis. It acts by inhibiting inflammatory pathways, such as those mediated by HMGB1 in ALI .

Animal Studies

In animal models, GTS-21 has shown significant improvements in cognitive function and memory. It also exhibits anti-inflammatory effects, reducing inflammation in models of rheumatoid arthritis and acute lung injury .

Human Studies

CAS No. 156223-05-1
Product Name GTS-21 dihydrochloride
Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
IUPAC Name 3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;hydrochloride
Standard InChI InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+;
Standard InChIKey FNVCHJIVFOPCGS-KRWCAOSLSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl
SMILES COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl
Canonical SMILES COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl
Appearance Solid powder
Synonyms (E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride
Reference 1:3-[(2,4-Dimethoxy)benzylidene]-anabaseine dihydrochloride protects against 6-hydroxydopamine-induced parkinsonian neurodegeneration through α7 nicotinic acetylcholine receptor stimulation in rats. Suzuki S, Kawamata J, Matsushita T, Matsumura A, Hisahara S, Takata K, Kitamura Y, Kem W, Shimohama S.J Neurosci Res. 2013 Mar;91(3):462-71. doi: 10.1002/jnr.23160. Epub 2012 Dec 14. PMID: 23239187 2:Hydroxy metabolites of the Alzheimer/'s drug candidate 3-[(2,4-dimethoxy)benzylidene]-anabaseine dihydrochloride (GTS-21): their molecular properties, interactions with brain nicotinic receptors, and brain penetration. Kem WR, Mahnir VM, Prokai L, Papke RL, Cao X, LeFrancois S, Wildeboer K, Prokai-Tatrai K, Porter-Papke J, Soti F.Mol Pharmacol. 2004 Jan;65(1):56-67. PMID: 14722237 Free Article
PubChem Compound 25259372
Last Modified Sep 12 2023

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